Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-propan-2-ylthiadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4(2)5-6(7(10)11-3)12-9-8-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDSFJZQKJPAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of isopropylamine with carbon disulfide and methyl chloroformate under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazoles .
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate" are not available within the provided search results, the results do offer insights into the broader applications of thiadiazole derivatives in medicinal chemistry and related fields.
General Applications of 1,2,3-Thiadiazoles
1,2,3-Thiadiazole hybrid structures have demonstrated various biomedical activities, including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant protection applications .
Synthesis Methods for 1,2,3-Thiadiazoles
Various methods exist for synthesizing 1,2,3-thiadiazoles, including:
- Microwave-Assisted Synthesis A method involving a series of reactions starting from hydrazides and culminating in substituted 1,2,3-thiadiazole-5-carboxylates .
- Multi-Component Synthetic Strategies This involves reacting a thiadiazole derivative with an aldehyde and isocyanide component to yield 5-methyl substituted thiadiazole derivatives .
- Ultrasonic Assisted Synthesis This approach uses ultrasonic irradiation to synthesize 4-benzylideneoxazole moiety containing 4-methyl-1,2,3-thiadiazoles .
Specific Example: this compound
this compound is available for early discovery researchers as part of a collection of unique chemicals . Sigma-Aldrich provides this product but does not collect analytical data for it . The buyer assumes responsibility for confirming the product's identity and purity .
Potential Applications in Cystic Fibrosis Research
Thiadiazole derivatives, particularly 1,2,4-thiadiazoles, have shown promise in rescuing the F508del-CFTR trafficking defect in CFBE41o – cells . This suggests a potential application in developing novel RNF5 inhibitors for cystic fibrosis treatment .
Antimicrobial Activity
Some derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have demonstrated in vitro antimicrobial activity, with some showing high bioactivity against certain microbes .
Mechanism of Action
The mechanism of action of Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Ester Group Variations : Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate (MW 200.26) differs only in the ester alkyl chain (ethyl vs. methyl), leading to increased lipophilicity and altered solubility .
- Functional Group Substitution : Replacing the ester with a methanamine hydrochloride group (MW 193.70) introduces ionic character, enhancing water solubility but reducing volatility .
Physical and Chemical Properties
- Volatility : The methyl ester’s shorter alkyl chain likely increases volatility compared to ethyl or isobutyl analogs, making it suitable for vapor-phase applications .
- Solubility : The hydrochloride derivative (MW 193.70) is water-soluble, whereas neutral esters are more soluble in organic solvents .
- Thermal Stability : Thiadiazole-thiazole hybrids (e.g., MW 366.46) may exhibit higher thermal stability due to extended aromaticity .
Biological Activity
Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Overview of Thiadiazole Compounds
Thiadiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. They are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific compound in focus, this compound, has shown promising results in various studies.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates that thiadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for similar thiadiazole compounds have been reported as low as 1.95 µg/mL against Staphylococcus spp. and Enterococcus faecalis .
- The compound has been noted to possess antifungal properties as well, contributing to its potential use in developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- In vitro tests have shown that derivatives of thiadiazoles can exhibit moderate to high cytotoxicity against several cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15) .
- A structure–activity relationship (SAR) study indicated that substituents on the thiadiazole ring significantly influence its anticancer activity. For example, compounds with specific functional groups demonstrated IC50 values as low as 0.28 µg/mL against breast cancer cell lines .
While the precise mechanism of action for this compound is not fully elucidated, it is suggested that:
- Target Interactions : The compound may interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and microbial resistance mechanisms .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that this compound exhibited strong antibacterial activity against resistant strains of Mycobacterium tuberculosis. The compound's effectiveness was compared with standard antibiotics, showing superior performance in certain assays .
Case Study 2: Anticancer Assessment
In another study focusing on anticancer properties, this compound was evaluated alongside other derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that this compound had significant inhibitory effects on tumor growth in vitro, supporting its potential as an anticancer agent .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
